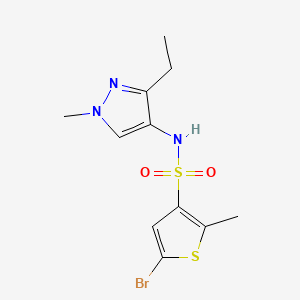
N-(5-amino-5-oxopentyl)-4-hydroxy-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-amino-5-oxopentyl)-4-hydroxy-3-methylbenzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique properties, including its ability to act as a potent inhibitor of certain enzymes and its potential role in the treatment of various diseases. In
Mécanisme D'action
The mechanism of action of N-(5-amino-5-oxopentyl)-4-hydroxy-3-methylbenzamide involves its ability to inhibit HDACs. HDACs are enzymes that remove acetyl groups from histone proteins, which can lead to the repression of gene expression. By inhibiting HDACs, N-(5-amino-5-oxopentyl)-4-hydroxy-3-methylbenzamide can increase the acetylation of histone proteins, leading to the activation of genes that may play a role in the treatment of various diseases.
Biochemical and Physiological Effects:
N-(5-amino-5-oxopentyl)-4-hydroxy-3-methylbenzamide has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit HDACs, this compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects and may play a role in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using N-(5-amino-5-oxopentyl)-4-hydroxy-3-methylbenzamide in lab experiments is its ability to selectively inhibit HDACs. This makes it a useful tool for studying the role of HDACs in various biological processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are a number of future directions for research on N-(5-amino-5-oxopentyl)-4-hydroxy-3-methylbenzamide. One area of interest is the development of more selective HDAC inhibitors that can target specific HDAC isoforms. Another potential direction is the use of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to better understand the potential side effects and toxicity of this compound.
Conclusion:
In conclusion, N-(5-amino-5-oxopentyl)-4-hydroxy-3-methylbenzamide is a chemical compound with a number of unique properties that make it a useful tool for scientific research. Its ability to selectively inhibit HDACs has made it a promising candidate for the treatment of various diseases, including cancer. However, further research is needed to fully understand its potential applications and limitations.
Méthodes De Synthèse
The synthesis of N-(5-amino-5-oxopentyl)-4-hydroxy-3-methylbenzamide involves the use of various chemical reagents and processes. One common method of synthesis involves the reaction of 4-hydroxy-3-methylbenzoyl chloride with 5-amino-5-oxopentanoic acid in the presence of a base catalyst. This reaction results in the formation of N-(5-amino-5-oxopentyl)-4-hydroxy-3-methylbenzamide as a white crystalline solid.
Applications De Recherche Scientifique
N-(5-amino-5-oxopentyl)-4-hydroxy-3-methylbenzamide has been extensively studied for its potential applications in scientific research. One of the primary areas of interest is its ability to act as an inhibitor of certain enzymes, including histone deacetylases (HDACs). HDACs are enzymes that play a critical role in the regulation of gene expression and have been implicated in the development of various diseases, including cancer. N-(5-amino-5-oxopentyl)-4-hydroxy-3-methylbenzamide has shown promising results in preclinical studies as a potential treatment for cancer and other diseases.
Propriétés
IUPAC Name |
N-(5-amino-5-oxopentyl)-4-hydroxy-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-9-8-10(5-6-11(9)16)13(18)15-7-3-2-4-12(14)17/h5-6,8,16H,2-4,7H2,1H3,(H2,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOULLCZWCSVHJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCCCCC(=O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Fluoro-3-[(6-oxopyrimidin-1-yl)methyl]benzonitrile](/img/structure/B6644010.png)
![2,6-difluoro-N-[1-(hydroxymethyl)cyclopropyl]benzenesulfonamide](/img/structure/B6644016.png)
![4-chloro-N-[1-(hydroxymethyl)cyclopropyl]-2-methylbenzenesulfonamide](/img/structure/B6644018.png)
![5-[(Pyridazine-4-carbonylamino)methyl]furan-2-carboxylic acid](/img/structure/B6644037.png)
![2-Fluoro-4-[(2-thiophen-3-ylacetyl)amino]benzoic acid](/img/structure/B6644038.png)
![3-[1-(Pyridazine-4-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B6644041.png)

![3-ethyl-4-methyl-N-[(3-methylimidazol-4-yl)methyl]aniline](/img/structure/B6644057.png)

![6-ethyl-5-fluoro-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]pyrimidin-4-amine](/img/structure/B6644065.png)
![4-bromo-1-methyl-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]pyrrole-2-carboxamide](/img/structure/B6644069.png)
![2-[[(2-Ethyl-4-hydroxybutyl)amino]methyl]-4-fluorophenol](/img/structure/B6644094.png)
